N1-allyl-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-allyl-N2-(3,3-diphenylpropyl)oxalamide is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.408 g/mol. This compound is part of the oxalamide family, which is known for its diverse applications in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N1-allyl-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of allylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Chemical Reactions Analysis
N1-allyl-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxalamide compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl or diphenylpropyl groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: N1-allyl-N2-(3,3-diphenylpropyl)oxalamide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N1-allyl-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds such as:
N1-(3,3-diphenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide: This compound also exhibits potential biological activity and is used in similar research applications.
N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide: Known for its therapeutic applications, this compound shares structural similarities with this compound but differs in its specific functional groups.
The uniqueness of this compound lies in its specific allyl and diphenylpropyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-14-21-19(23)20(24)22-15-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-12,18H,1,13-15H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMQEXNCBRQIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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